molecular formula C17H29N4O7-3 B1258545 HP-DO3A(3-)

HP-DO3A(3-)

Cat. No. B1258545
M. Wt: 401.4 g/mol
InChI Key: IQUHNCOJRJBMSU-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

HP-DO3A(3-) is a tricarboxylic acid trianion obtained by deprotonation of the three carboxy groups of 2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid (HP-DO3A). It is a conjugate base of a H3HP-DO3A.

Scientific Research Applications

1. Synthesis and Stability in Complexation

HP-DO3A(3-) has been studied for its ability to form stable complexes with various metals like gadolinium(III) and yttrium(III). Research indicates that HP-DO3A demonstrates significant stability constants in complexation, following the series DOTA > HP-DO3A > DTPA > DO3A > EDTA. This stability is crucial in applications where controlled and stable metal binding is required (Krishan Kumar et al., 1994).

2. Application in Cell Arrays

HP-DO3A(3-) has been utilized in the arraying of non-adherent cells using diamagnetic repulsive force. This application is significant in pharmaceutical research and fundamental biology. For instance, a planar arrangement of Jurkat cells was achieved using HP-DO3A in conjunction with microfabricated permanent magnets (P. Kauffmann et al., 2011).

3. Enhancing Relaxivity in MRI Contrast Agents

HP-DO3A-like ligands have been explored to modulate relaxivity in Gd(iii)-complexes, which are crucial in magnetic resonance imaging (MRI). Alterations in the ligand structure, such as replacing the methyl group with various functionalities, affect the proton exchange process and, consequently, the relaxivity properties of these complexes (I. Carnovale et al., 2018).

4. Advancements in Prostate Cancer Detection

Optimization of peptide-targeted macrocyclic MRI contrast agents based on HP-DO3A has shown potential in the detection and risk stratification of aggressive prostate cancer. Such advancements could lead to more effective diagnostic techniques in oncology (N. Ayat et al., 2018).

5. Radiolabeling for Medical Imaging

Studies on HP-DO3A have also delved into radiolabeling, a crucial aspect of medical imaging. For instance, radiolabeling of a gadolinium complex of HP-DO3A has been achieved for potential applications in diagnostic imaging (Krishan Kumar et al., 1993).

6. Targeting Tumor Hypoxia in PET Imaging

HP-DO3A derivatives have been developed for PET imaging to target tumor hypoxia, offering new avenues in cancer diagnostics and therapy planning (Yunkou Wu et al., 2015).

properties

Product Name

HP-DO3A(3-)

Molecular Formula

C17H29N4O7-3

Molecular Weight

401.4 g/mol

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)/p-3

InChI Key

IQUHNCOJRJBMSU-UHFFFAOYSA-K

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O

synonyms

10-(2-hydroxypropyl)-1,4,7-tetraazacyclododecane-1,4,7-triacetic acid
HP-DO3A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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